3-Methylidenehex-1-ene
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Overview
Description
3-Methylidenehex-1-ene, also known as 3-methyl-1-hexene, is an organic compound with the molecular formula C7H14. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylidenehex-1-ene can be synthesized through several methods. One common approach involves the dehydration of 3-methyl-1-hexanol using an acid catalyst such as sulfuric acid. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 3-methylhexane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenehex-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylhexanoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 3-methylhexane.
Substitution: It can undergo halogenation reactions, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: 3-Methylhexanoic acid.
Reduction: 3-Methylhexane.
Substitution: 3,4-Dichlorohexane or 3,4-Dibromohexane.
Scientific Research Applications
3-Methylidenehex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form various derivatives.
Mechanism of Action
The mechanism by which 3-Methylidenehex-1-ene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The double bond is cleaved, and the molecule is converted into a carboxylic acid.
Reduction: The double bond is hydrogenated, converting the alkene into an alkane.
Substitution: Halogens add across the double bond, forming dihalides.
The molecular targets and pathways involved in these reactions are primarily the carbon-carbon double bond and the adjacent hydrogen atoms.
Comparison with Similar Compounds
1-Methylcyclohexene: A cyclic alkene with similar reactivity but a different structure.
3-Methylcyclohexene: Another cyclic alkene with a methyl group, differing in its ring structure.
3-Methylbut-1-ene: A shorter chain alkene with similar reactivity.
Uniqueness: 3-Methylidenehex-1-ene is unique due to its linear structure and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. Its ability to form a variety of derivatives makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-methylidenehex-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAOVKFGVZXUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619006 |
Source
|
Record name | 3-Methylidenehex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-01-1 |
Source
|
Record name | 3-Methylidenehex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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